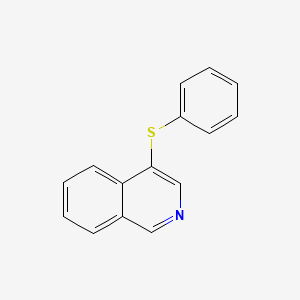

4-(phenylsulfanyl)isoquinoline

説明

Structure

3D Structure

特性

IUPAC Name |

4-phenylsulfanylisoquinoline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11NS/c1-2-7-13(8-3-1)17-15-11-16-10-12-6-4-5-9-14(12)15/h1-11H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASKMIGSIGYTPAT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)SC2=CN=CC3=CC=CC=C32 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11NS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Initiation:the Phenylthiyl Radical is Typically Generated from a Suitable Precursor.

Thermal or Photochemical Cleavage: Diphenyl disulfide (PhS-SPh) can undergo homolytic cleavage of the S-S bond upon heating or irradiation with UV light to produce two phenylthiyl radicals.

Oxidation of Thiols: Benzenethiol (PhSH) can be oxidized by a chemical oxidant or via a photoredox cycle to generate the phenylthiyl radical.

Propagation:the Propagation Phase Consists of a Chain Reaction:

Polar Mechanisms and Rearrangement Pathways

Beyond radical pathways, the synthesis of this compound can be accomplished through polar mechanisms that involve the sequential addition of nucleophiles and electrophiles or through elegant intramolecular rearrangements.

A common polar strategy for the functionalization of the C-4 position of isoquinoline involves a two-step dearomatization/rearomatization sequence. nih.govresearchgate.net This pathway circumvents the direct nucleophilic attack at C-4, which is electronically disfavored in the neutral isoquinoline ring. Isoquinoline is generally attacked by strong nucleophiles at the C-1 position. quimicaorganica.org This initial attack is the key step to enabling subsequent functionalization at C-4.

The mechanism unfolds as follows:

Nucleophilic Attack at C-1 and Dearomatization : A nucleophile, such as an organolithium reagent or a hydride (e.g., from NaBH₄), attacks the electrophilic C-1 position of the isoquinoline ring. nih.gov This addition breaks the aromaticity of the heterocyclic ring and forms a 1,2-dihydroisoquinoline (B1215523) intermediate.

Enamine-like Reactivity : The resulting 1,2-dihydroisoquinoline behaves as a nucleophilic enamine. The C-4 carbon, now part of an electron-rich double bond, is activated for reaction with an electrophile.

Electrophilic Attack at C-4 : The enamine intermediate attacks a suitable sulfur-based electrophile. For the synthesis of this compound, an electrophilic source of "PhS⁺" is required, such as diphenyl disulfide (PhS-SPh) or a sulfenyl chloride (PhS-Cl).

Elimination and Rearomatization : The final step involves the elimination of the nucleophile originally added at the C-1 position (or a related group) to restore the aromatic isoquinoline ring system, now bearing the phenylsulfanyl group at C-4. nih.govresearchgate.net

This sequence effectively achieves a 1,4-difunctionalization of the isoquinoline core and represents a powerful, metal-free method for installing substituents at the C-4 position. nih.gov

Table 2: Reagents for 1,4-Difunctionalization of Isoquinoline

| Step 1: Nucleophile (at C-1) | Step 2: Electrophile (at C-4) | Product Type | Reference |

|---|---|---|---|

| Benzoic Acid | Methyl Vinyl Ketone | C-4 Alkylated Isoquinoline | nih.gov |

| Alkyllithium | Alkyl Halide | 1,4-Dialkylated Isoquinoline | researchgate.net |

Intramolecular rearrangements offer a sophisticated and atom-economical route for C-H functionalization. For the formation of this compound, a plausible but less common pathway involves a nih.govnih.gov-sigmatropic rearrangement, where a phenylsulfanyl group migrates from the isoquinoline nitrogen to the C-4 position. This concept is analogous to phosphite-mediated photochemical alkyl migrations reported for isoquinoline functionalization. rsc.org

A proposed mechanism for such a rearrangement is as follows:

N-Sulfenylation : The isoquinoline nitrogen first acts as a nucleophile, attacking an electrophilic sulfur reagent to form an N-phenylsulfanylisoquinolinium salt.

Intermediate Formation : Under photochemical or thermal conditions, this salt could potentially form a key intermediate, such as an isoquinolinium ylide.

nih.govnih.gov-Sigmatropic Rearrangement : The crucial C–S bond-forming step is a nih.govnih.gov-rearrangement. The phenylsulfanyl group migrates from the nitrogen atom to the C-4 carbon of the isoquinoline ring. This type of photochemical rearrangement is thought to proceed via intramolecular radical recombination. rsc.org

Rearomatization : Following the migration, a final tautomerization or oxidation step would lead to the stable, aromatic this compound product.

While direct evidence for an N-to-C4 sulfanyl (B85325) shift in isoquinolines is not widely documented, the established precedent of nih.govnih.gov alkyl shifts provides a strong basis for its mechanistic feasibility. rsc.org Such rearrangements highlight advanced strategies for molecular editing by leveraging the inherent reactivity of the isoquinoline core.

Mechanistic Investigations of 4 Phenylsulfanyl Isoquinoline Formation and Reactivity

Catalytic Reaction Mechanisms

Catalytic C-H functionalization has emerged as a powerful and atom-economical tool for the synthesis of complex organic molecules. Both transition-metal catalysis and, to a lesser extent, organocatalysis have been explored for the formation of C-S bonds on the isoquinoline (B145761) scaffold.

Elucidation of Transition-Metal-Catalyzed Reaction Cyclesnih.govrsc.orgmdpi.com

Transition-metal catalysis, particularly with palladium and rhodium, is a prominent method for the C-H functionalization of isoquinolines. mdpi.com While direct C-H arylation and alkenylation at the C-4 position have been more extensively studied, the mechanistic principles can be extended to sulfenylation reactions. nih.govrsc.org The catalytic cycle for the formation of 4-(phenylsulfanyl)isoquinoline is generally believed to involve a sequence of fundamental organometallic transformations.

A new palladium-catalyzed approach has been successfully utilized for the direct arylation at the C-4 position of isoquinolines through a regioselective C-H functionalization of dihydroisoquinoline intermediates. rsc.org Similarly, rhodium(III)-catalyzed systems have been shown to be effective for the synthesis of 3,4-disubstituted isoquinolines via oxidative coupling between aryl aldimines and internal alkynes. nih.gov

The precise sequence of elementary steps in the transition-metal-catalyzed synthesis of this compound can vary depending on the specific catalyst system (e.g., Pd(0) vs. Pd(II) precatalyst) and the sulfenylating agent used. A plausible catalytic cycle, drawing analogy from well-studied C-H arylation reactions, is depicted below.

Proposed Catalytic Cycle for Palladium-Catalyzed C-4 Sulfenylation:

C-H Activation/Metalation: The cycle often commences with the coordination of the palladium catalyst to the isoquinoline. Subsequently, C-H bond activation at the C-4 position occurs. This can proceed via several pathways, including an electrophilic palladation (Concerted Metalation-Deprotonation, CMD) or oxidative addition. In a CMD-type mechanism, a palladacycle intermediate is formed, which is a key step in directing the functionalization to the C-4 position.

Oxidative Addition: If starting with a Pd(0) species and a sulfenylating agent like PhS-X (where X is a halide or another leaving group), the catalyst can undergo oxidative addition to form a Pd(II) species. In many C-H functionalization cycles, however, the C-H activation itself involves oxidation of the metal center (e.g., Pd(II) to Pd(IV)).

Ligand Exchange/Metathesis: The organopalladium intermediate formed after C-H activation reacts with the sulfur source, such as diphenyl disulfide (PhS-SPh) or a thiol. This step may involve coordination of the sulfur reagent followed by a metathesis or migratory insertion-like step.

Reductive Elimination: This is the final bond-forming step. The palladium intermediate, now bearing both the isoquinoline moiety and the phenylsulfanyl group, undergoes reductive elimination. This step forms the C-S bond of the final product, this compound, and regenerates the active palladium catalyst (e.g., Pd(0) or a Pd(II) species), allowing it to re-enter the catalytic cycle. Mechanistic studies on related rhodium-catalyzed reactions suggest that the final C-N bond formation in isoquinoline synthesis proceeds through reductive elimination from a Rh(III) species. nih.gov A similar C-S bond-forming reductive elimination is a key terminal step in sulfenylation.

It is important to note that in some nickel-catalyzed reactions for C-4 functionalization, the proposed mechanism involves the oxidative addition of the C4–H bond to a Ni(0) complex, followed by migratory insertion of a coupling partner and subsequent reductive elimination. nih.gov

Achieving regioselectivity is a major challenge in the C-H functionalization of N-heterocycles like isoquinoline, which possesses multiple reactive C-H bonds. The inherent electronic properties of the isoquinoline ring favor nucleophilic attack at C-1 and electrophilic attack at C-5 and C-8. imperial.ac.uk Therefore, directing functionalization specifically to the C-4 position often requires strategic control elements.

Inherent Directing Effect: The nitrogen atom of the isoquinoline ring can act as an endogenous directing group, guiding the catalyst. This is often referred to as heteroatom-guided or chelation-assisted C-H activation. rsc.orgresearchgate.net This interaction can lead to the formation of a metallacycle intermediate that favors functionalization at a specific position. However, this typically directs reactions to the C-8 position. C-4 selectivity in the absence of an external directing group is less common and relies on a subtle interplay of electronics and sterics, potentially proceeding through an electrophilic metalation pathway that favors the electron-rich C-4 position of a dihydroisoquinoline intermediate. rsc.org

Exogenous Directing Groups: To enforce C-4 selectivity, removable directing groups can be installed on the nitrogen atom or elsewhere on the isoquinoline substrate. While widely used for other positions, specific examples for C-4 sulfenylation are less common. However, analogous strategies provide a blueprint. For instance, an oxime directing group has been employed in a multi-step synthesis that allows for C-4 functionalization. nih.gov Amide directing groups have also been used to guide arylation to the C-4 position in related pyridine (B92270) systems. nih.gov

Ligand Design: The ligands coordinated to the transition metal play a critical role in controlling both reactivity and selectivity. Bulky or electronically tuned ligands can influence the steric environment around the metal center, favoring approach to a specific C-H bond. Furthermore, the ligand can impact the rate and selectivity of the reductive elimination step. In a palladium/norbornene-catalyzed ortho-thiolation, tuning the ancillary ligand was shown to be crucial for controlling the selective reductive elimination for C-S bond formation. researchgate.net In the synthesis of axially chiral 3,4-disubstituted isoquinolines, specific phosphine (B1218219) ligands like Walphos are essential for achieving high enantioselectivity. nih.gov

Table 1: Factors Influencing C4-Selectivity in Isoquinoline Functionalization

| Factor | Role in C4-Selectivity | Example System/Reaction | Reference |

| Inherent Directing Effect | The isoquinoline nitrogen can guide a metal catalyst, though typically to C8. C4 selectivity may occur via an electrophilic metalation pathway on a dihydroisoquinoline intermediate. | Pd-catalyzed C4-arylation | rsc.org |

| External Directing Groups | An externally installed group (e.g., oxime) forces the catalyst into proximity with the target C-H bond, overriding inherent reactivity patterns. | Pd-catalyzed synthesis of C4-functionalized isoquinolines | nih.gov |

| Ligand Design | Ligands (e.g., phosphines) modify the steric and electronic properties of the catalyst, influencing which C-H bond is activated and the efficiency of reductive elimination. | Pd-catalyzed asymmetric Larock isoquinoline synthesis using Walphos ligands | nih.gov |

Organocatalytic and Brønsted Acid/Base Catalyzed Pathways

While transition-metal catalysis is the dominant approach, organocatalytic methods for C-H functionalization are gaining traction due to their metal-free nature. dntb.gov.ua The direct C-4 sulfenylation of isoquinoline via these pathways is not as well-documented but can be inferred from reactions on similar heterocyclic systems.

A proposed mechanism for the Brønsted acid-promoted sulfenylation of electron-rich heterocycles, such as indoles, involves the activation of the sulfenylating agent (e.g., N-phenylthiophthalimide) by the acid. beilstein-journals.org Protonation of the sulfenylating agent increases its electrophilicity, making it susceptible to attack by the nucleophilic heterocycle. A similar pathway could be envisioned for isoquinoline, where a strong acid like trifluoroacetic acid (TFA) could promote the electrophilic substitution at the C-4 position.

Alternatively, cooperative catalysis involving a Lewis base and a Brønsted acid has been used for the sulfenylation of N-heterocycles. beilstein-journals.org In this scenario, the Lewis base activates the sulfenylating reagent, while the Brønsted acid activates the heterocyclic substrate. Such a dual-activation strategy could potentially be applied to the C-4 sulfenylation of isoquinoline. Lewis acids like BF₃·Et₂O have also been shown to catalyze C-4 alkylation of isoquinolin-1(2H)-ones, indicating that Lewis acid catalysis can indeed direct functionalization to this position. acs.org

Radical Pathways in Sulfenylation Reactionsdntb.gov.uaresearchgate.net

Radical reactions offer an alternative mechanistic manifold for the formation of this compound. These pathways are often initiated by thermal or photochemical methods and can proceed without the need for transition metals. dntb.gov.ua

Radical Initiation and Propagation Mechanisms

A general radical mechanism for the C-4 sulfenylation of isoquinoline would involve the generation of a highly reactive phenylthiyl radical (PhS•).

Advanced Spectroscopic and Structural Analysis in Academic Contexts

Nuclear Magnetic Resonance (NMR) Spectroscopy for Regioselectivity and Stereochemistry

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the precise structure of 4-(phenylsulfanyl)isoquinoline in solution. A combination of one-dimensional (1D) and two-dimensional (2D) experiments is employed to assign every proton and carbon signal, confirming the regiochemistry of the phenylsulfanyl group at the C4 position of the isoquinoline (B145761) core.

One-dimensional ¹H and ¹³C NMR spectra provide the initial chemical shift information for the molecule's distinct nuclei. The aromatic region of the ¹H NMR spectrum is typically complex, showing signals for the seven protons of the isoquinoline skeleton and the five protons of the phenyl ring. The ¹³C NMR spectrum reveals the full complement of 15 carbon signals.

To resolve ambiguities and establish definitive connectivity, 2D NMR experiments are essential researchgate.net:

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates each proton signal with the signal of the carbon atom to which it is directly attached. This allows for the unambiguous assignment of protonated carbons in both the isoquinoline and phenyl rings.

Nuclear Overhauser Effect Spectroscopy (NOESY): This technique identifies protons that are close to each other in space, irrespective of their bonding connectivity. For this compound, NOESY spectra would show correlations between protons on the phenyl ring and nearby protons on the isoquinoline ring (such as H5), providing insight into the preferred spatial orientation of the two ring systems relative to each other nih.govresearchgate.net.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts and Key 2D NMR Correlations for this compound. This table is predictive and based on typical chemical shift values for analogous structures.

| Atom | Predicted ¹H δ (ppm) | Predicted ¹³C δ (ppm) | Key HMBC Correlations (¹H → ¹³C) | Key NOESY Correlations (¹H ↔ ¹H) |

| C1 | ~9.2 | ~152 | H3 → C1, C8a | H3 ↔ H8 |

| C3 | ~8.5 | ~143 | H1 → C3, C4 | H5 ↔ Phenyl H |

| C4 | - | ~140 | H3 → C4; H5 → C4 | - |

| C4a | - | ~128 | H5 → C4a; H8 → C4a | - |

| C5 | ~8.0 | ~127 | H7 → C5 | H5 ↔ H6; H5 ↔ Phenyl H |

| C6 | ~7.6 | ~127 | H8 → C6 | H6 ↔ H5, H7 |

| C7 | ~7.8 | ~130 | H5 → C7 | H7 ↔ H6, H8 |

| C8 | ~8.1 | ~128 | H6 → C8 | H8 ↔ H7, H1 |

| C8a | - | ~136 | H1 → C8a; H7 → C8a | - |

| C1' (S-Ph) | - | ~135 | Phenyl H → C1' | - |

| C2'/C6' (S-Ph) | ~7.4 | ~130 | Phenyl H → C4', C1' | Phenyl H ↔ H5 |

| C3'/C5' (S-Ph) | ~7.3 | ~129 | Phenyl H → C1' | - |

| C4' (S-Ph) | ~7.2 | ~127 | Phenyl H → C2'/C6' | - |

The bond between the isoquinoline C4 carbon and the sulfur atom is a potential axis of hindered rotation. This can give rise to distinct rotational conformers (rotamers) that may interconvert on the NMR timescale. Dynamic NMR (DNMR) studies, which involve recording spectra at various temperatures, can be used to investigate this conformational mobility nih.gov.

At low temperatures, the rotation around the C-S bond may become slow enough for separate signals for each rotamer to be observed. As the temperature is increased, these signals will broaden, coalesce into a single broad peak, and eventually sharpen to time-averaged signals. By analyzing the spectral changes as a function of temperature, the energy barrier (ΔG‡) for this rotational process can be calculated, providing valuable information about the molecule's flexibility nih.gov.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry is a powerful tool for determining the molecular weight and elemental formula of this compound and for gaining structural information through the analysis of its fragmentation patterns researchgate.net.

In tandem mass spectrometry (MS/MS), the protonated molecular ion ([M+H]⁺) of this compound is isolated and subjected to collision-induced dissociation (CID) to generate characteristic fragment ions. The fragmentation pathways can be predicted based on the known behavior of isoquinoline alkaloids and related compounds researchgate.netnih.gov.

Key fragmentation events would likely include:

Cleavage of the C-S Bond: This is often a facile cleavage, leading to two primary fragments: one corresponding to the isoquinoline radical cation and the other to the phenylsulfanyl radical.

Fragmentation of the Isoquinoline Ring: The isoquinoline nucleus itself can undergo characteristic cleavages, such as a retro-Diels-Alder (RDA) reaction, leading to smaller, diagnostic ions scielo.br.

High-resolution mass spectrometry allows for the determination of the exact mass of each fragment, enabling the assignment of a specific elemental formula to each peak and increasing confidence in the proposed fragmentation pathways nih.gov.

Table 2: Predicted Key Fragments in the ESI-MS/MS Spectrum of this compound.

| m/z (Predicted) | Proposed Formula | Description of Loss/Fragment |

| 250.07 | [C₁₅H₁₂NS]⁺ | Protonated Molecular Ion [M+H]⁺ |

| 217.06 | [C₁₅H₉N]⁺ | Loss of SH |

| 128.05 | [C₉H₆N]⁺ | Fragment from C-S bond cleavage |

| 109.01 | [C₆H₅S]⁺ | Fragment from C-S bond cleavage |

| 102.05 | [C₈H₆]⁺ | Fragment from isoquinoline ring cleavage |

High-resolution mass spectrometry provides a highly accurate mass measurement of the molecular ion, which is used to determine the elemental formula. The isotopic pattern of the molecular ion cluster serves as an orthogonal confirmation of this assignment. Sulfur-containing compounds have a distinct isotopic signature due to the natural abundance of the ³⁴S isotope (4.21%) wikipedia.orgusgs.gov.

For this compound (C₁₅H₁₁NS), the mass spectrum will exhibit a monoisotopic peak (M) corresponding to the species containing only the most abundant isotopes (¹²C, ¹H, ¹⁴N, ³²S). It will also show an "M+1" peak due to the presence of one ¹³C atom and an "M+2" peak. The M+2 peak's intensity is particularly diagnostic; its relative abundance of approximately 4.5% is predominantly due to the presence of a single ³⁴S atom, providing strong evidence for the inclusion of sulfur in the molecular formula nih.gov.

Table 3: Predicted Isotopic Distribution for the Molecular Ion of this compound (C₁₅H₁₁NS).

| Ion | Calculated Mass | Relative Abundance (%) |

| M | 249.0612 | 100.00 |

| M+1 | 250.0645 | 17.25 |

| M+2 | 251.0640 | 5.45 |

X-ray Crystallography for Solid-State Molecular Structure

While NMR provides the structure in solution, single-crystal X-ray crystallography offers an unambiguous determination of the molecule's three-dimensional structure in the solid state. This technique yields precise data on bond lengths, bond angles, and torsional angles, confirming the C4 connectivity of the phenylsulfanyl group.

Furthermore, crystallographic analysis reveals the packing of molecules in the crystal lattice, identifying intermolecular interactions such as π-π stacking or C-H···π interactions that govern the solid-state properties of the compound researchgate.net.

Determination of Bond Lengths, Angles, and Torsion Angles

In the absence of a specific crystal structure for this compound, its geometric parameters can be reliably inferred from theoretical calculations (such as Density Functional Theory, DFT) and experimental data from the parent isoquinoline molecule and related aryl sulfide (B99878) compounds nih.govresearchgate.net.

The isoquinoline core is expected to be largely planar, with bond lengths and angles consistent with its aromatic character. The fusion of the benzene (B151609) and pyridine (B92270) rings results in a slight distortion from perfect hexagonal symmetry. The C-S-C linkage of the phenylsulfanyl group introduces flexibility. The key torsion angle is defined by the dihedral angle between the planes of the isoquinoline and phenyl rings. This angle is dictated by a balance between the tendency for π-system conjugation (favoring planarity) and steric hindrance between the rings, which typically results in a twisted, non-planar conformation. For example, in the analogous compound 4-(methylthio)-2-phenylquinazoline, the dihedral angle between the phenyl ring and the quinazoline system is 13.95° nih.gov. A similar twisted conformation is expected for this compound.

Below is a table of expected bond lengths and angles based on data from computational models of isoquinoline and standard values for thioethers.

| Parameter | Atoms Involved | Expected Value |

| Bond Lengths | ||

| C=N (ring) | C1-N2 | ~1.36 Å |

| C-N (ring) | N2-C3 | ~1.37 Å |

| C-C (aromatic) | C-C | ~1.37 - 1.42 Å |

| C-S (aryl sulfide) | C4-S | ~1.77 Å |

| C-S (aryl sulfide) | S-C(phenyl) | ~1.77 Å |

| Bond Angles | ||

| C-N-C (ring) | C1-N2-C3 | ~117° |

| C-C-C (ring) | C-C-C | ~118° - 122° |

| C-S-C | C4-S-C(phenyl) | ~103° - 109° |

| Torsion Angle | ||

| Dihedral Angle | C3-C4-S-C(phenyl) | Twisted (non-planar) |

Note: The data presented are typical or theoretical values and await experimental verification by X-ray crystallography.

Analysis of Intermolecular Interactions and Crystal Packing

The arrangement of molecules in the solid state is governed by a network of non-covalent intermolecular forces. For this compound, several key interactions are anticipated to dictate its crystal packing.

π–π Stacking: The planar, electron-rich surfaces of the isoquinoline and phenyl aromatic rings are expected to facilitate π–π stacking interactions. These interactions, where rings pack in a face-to-face or offset manner, are a primary cohesive force in the crystals of many aromatic compounds nih.gov. In similar heterocyclic structures, centroid-to-centroid distances for such interactions are typically in the range of 3.5 to 3.8 Å nih.gov.

C–H···N Hydrogen Bonds: The nitrogen atom in the isoquinoline ring is a potential hydrogen bond acceptor. Weak hydrogen bonds can form between this nitrogen and aromatic or aliphatic C–H groups on neighboring molecules, contributing to the stability of the crystal lattice nih.gov.

C–H···S Interactions: The sulfur atom, with its lone pairs of electrons, can also act as a weak hydrogen bond acceptor, leading to C–H···S interactions that help organize the supramolecular structure eurjchem.com.

These combined interactions would likely result in a dense, three-dimensional network, forming a herringbone-like packing motif or layered structures, as is common for aromatic molecules nih.gov.

Vibrational Spectroscopy (Infrared and Raman)

Vibrational spectroscopy, including both infrared (IR) and Raman techniques, provides a fingerprint of a molecule by probing its various vibrational modes. These methods are essential for identifying functional groups and understanding the electronic structure of the molecule.

Identification of Key Functional Groups and Vibrational Modes

The vibrational spectrum of this compound can be understood by considering the contributions from its constituent parts: the isoquinoline ring system, the phenyl ring, and the C–S–C thioether bridge. DFT calculations and experimental spectra of isoquinoline and related compounds provide a basis for assigning these vibrational modes nih.govirphouse.com.

Aromatic C–H Stretching: Vibrations corresponding to the stretching of C–H bonds on both the isoquinoline and phenyl rings are expected to appear in the 3000–3100 cm⁻¹ region.

Ring Stretching (C=C and C=N): The stretching vibrations of the aromatic carbon-carbon and carbon-nitrogen bonds within the isoquinoline and phenyl rings give rise to a series of characteristic bands between 1400 cm⁻¹ and 1650 cm⁻¹. Bands for isoquinoline are well-documented around 1590, 1500, and 1460 cm⁻¹ irphouse.com.

In-Plane C–H Bending: The in-plane bending or "scissoring" of the aromatic C–H bonds produces signals in the 1000–1300 cm⁻¹ range.

C–S Stretching: The stretching of the carbon-sulfur bonds in the thioether linkage typically results in weak to medium intensity bands in the 600–800 cm⁻¹ region. These modes can be difficult to identify definitively due to their low intensity and overlap with other vibrations tandfonline.com.

Out-of-Plane C–H Bending: The out-of-plane bending modes of the aromatic C–H bonds are strong in IR spectra and appear in the 700–900 cm⁻¹ range. Their exact positions are sensitive to the substitution pattern on the rings.

A summary of the expected key vibrational modes is provided in the table below.

| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) |

| Aromatic C-H Stretch | Isoquinoline, Phenyl | 3000 - 3100 |

| Aromatic Ring Stretch (C=C, C=N) | Isoquinoline, Phenyl | 1400 - 1650 |

| In-Plane C-H Bend | Isoquinoline, Phenyl | 1000 - 1300 |

| Out-of-Plane C-H Bend | Isoquinoline, Phenyl | 700 - 900 |

| C-S Stretch | Aryl Thioether | 600 - 800 |

Analysis of Aromaticity and Substituent Effects

The attachment of the phenylsulfanyl group at the C4 position of the isoquinoline ring influences the electronic distribution and, consequently, the aromaticity and vibrational frequencies of the ring system. The sulfur atom, through its lone pairs, can donate electron density into the isoquinoline ring via a resonance effect (+R effect). This is countered by a weak inductive electron-withdrawing effect (-I effect) due to sulfur's electronegativity.

The net electronic effect of the -SPh substituent is generally weakly electron-donating. This increase in electron density in the π-system of the isoquinoline ring has several consequences observable in vibrational spectra:

Shift in Ring Stretching Frequencies: The donation of electron density into the aromatic rings can slightly alter the bond order of the C=C and C=N bonds. This weakening of the bonds typically leads to a redshift (a shift to lower wavenumber) of the main ring stretching frequencies compared to unsubstituted isoquinoline mdpi.com.

Intensity Changes: The electronic perturbation caused by the substituent alters the dipole moment changes associated with various vibrations, leading to changes in the intensity of IR and Raman bands.

Aromaticity: While aromaticity is a complex concept, changes in the frequencies and intensities of key ring-breathing modes can be correlated with changes in the aromatic character of the heterocyclic system. The substituent-induced shifts provide insight into how the electronic character of the isoquinoline core is modulated by the phenylsulfanyl group. The nature of substituents is known to affect the electronic structure and basicity of the quinoline (B57606) and isoquinoline systems acs.org.

Computational and Theoretical Studies of 4 Phenylsulfanyl Isoquinoline

Quantum Chemical Calculations (Density Functional Theory - DFT)

Density Functional Theory (DFT) has become a important method in computational chemistry for studying the electronic structure of molecules. nih.gov It offers a good balance between accuracy and computational cost, making it suitable for the analysis of medium to large-sized organic molecules like 4-(phenylsulfanyl)isoquinoline. DFT calculations can predict a wide range of molecular properties, including geometries, electronic structures, and spectroscopic characteristics. researchgate.net

The electronic structure of a molecule is fundamental to its chemical behavior. Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is crucial as these frontier orbitals are primarily involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a key indicator of molecular stability and reactivity. scirp.org

For isoquinoline-based systems, the HOMO is often distributed over the electron-rich parts of the molecule, while the LUMO is localized on the electron-deficient regions. nih.gov In this compound, the phenylsulfanyl group, with its sulfur atom, and the isoquinoline (B145761) ring system both contribute significantly to the frontier molecular orbitals. The precise distribution and energies of these orbitals can be determined through DFT calculations.

Molecular orbital analysis provides a visual representation of the electron density distribution. For this compound, this would reveal how the π-systems of the isoquinoline and phenyl rings interact and the role of the sulfur atom's lone pairs. The charge distribution, often calculated using methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis, indicates the partial charges on each atom, highlighting electrophilic and nucleophilic sites within the molecule. nih.gov

Table 1: Illustrative Frontier Molecular Orbital Energies for an Isoquinoline Derivative

| Molecular Orbital | Energy (eV) |

|---|---|

| HOMO | -6.5 |

| LUMO | -1.8 |

| HOMO-LUMO Gap | 4.7 |

Note: This data is illustrative for a generic isoquinoline derivative and not specific to this compound. Actual values would require specific DFT calculations.

The three-dimensional structure of a molecule can significantly influence its properties and reactivity. Conformational analysis involves identifying the stable arrangements of atoms (conformers) and the energy barriers between them. For this compound, the primary conformational flexibility arises from the rotation around the C-S bond connecting the isoquinoline ring to the phenylsulfanyl group.

By systematically rotating this bond and calculating the energy at each step, a potential energy surface (PES) can be generated. eurjchem.com The minima on this surface correspond to stable conformers, while the maxima represent the transition states for conformational changes. The relative energies of the conformers determine their population at a given temperature. DFT calculations are well-suited for performing such analyses, providing accurate geometries and relative energies of different conformers. researchgate.net

Local reactivity descriptors, such as the Fukui functions or the local softness, can predict the most likely sites for nucleophilic or electrophilic attack. This is crucial for understanding the regioselectivity of reactions involving this compound. For instance, these calculations could predict whether a reaction is more likely to occur on the isoquinoline nitrogen, specific carbons of the isoquinoline ring, or the phenyl ring.

While this compound itself is not chiral, if it were to react with a chiral reagent or at a prochiral center, computational methods could be employed to predict the stereoselectivity of the reaction by calculating the energies of the diastereomeric transition states.

Table 2: Illustrative Global Reactivity Descriptors for an Isoquinoline Derivative

| Descriptor | Value (eV) |

|---|---|

| Chemical Potential (μ) | -4.15 |

| Chemical Hardness (η) | 2.35 |

| Global Softness (S) | 0.43 |

| Electrophilicity Index (ω) | 3.66 |

Note: This data is illustrative and based on generic isoquinoline derivatives. Specific calculations are needed for this compound.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a powerful tool for investigating the detailed pathways of chemical reactions. rsc.org By mapping out the potential energy surface of a reaction, it is possible to identify reactants, products, intermediates, and, most importantly, transition states. This allows for a deep understanding of the reaction mechanism at a molecular level.

A transition state (TS) is the highest energy point along the reaction coordinate and represents the bottleneck of a reaction. Locating the geometry of the transition state and calculating its energy are central to understanding and predicting reaction rates. nih.govresearchgate.net Various algorithms exist within computational chemistry software to locate these saddle points on the potential energy surface. chemrxiv.org

For a hypothetical reaction involving this compound, such as an electrophilic aromatic substitution or a nucleophilic addition, DFT calculations could be used to model the reaction pathway. The process would involve optimizing the geometries of the reactants, products, and any intermediates, followed by a search for the transition state connecting them.

Once the transition state is located, its energy can be used to determine the activation energy or energy barrier of the reaction. This energy barrier is directly related to the reaction rate; a higher barrier corresponds to a slower reaction. By comparing the energy barriers of different possible reaction pathways, the most favorable mechanism can be identified. This information is invaluable for rationalizing experimental observations and for designing new reactions.

Table 3: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

Solvation Model Effects on Reaction Pathways

There is no specific research detailing the effects of different solvation models on the reaction pathways of this compound. General computational chemistry studies often employ implicit and explicit solvent models to understand reaction mechanisms, such as nucleophilic aromatic substitution or metal-catalyzed cross-coupling reactions. However, the application of these models to predict how solvents influence the energy barriers, transition states, and product distributions for reactions involving this compound has not been documented.

Catalyst-Substrate Interaction Modeling

No specific computational models detailing the interaction between this compound and various catalysts were found in the available literature. Such studies would typically use methods like Density Functional Theory (DFT) to elucidate the binding modes, activation energies, and electronic interactions between the isoquinoline substrate and a metal catalyst (e.g., Palladium, Copper, or Ruthenium complexes). While the synthesis of isoquinolines is an active area of research, detailed mechanistic modeling of the catalyst-substrate complex specifically for the this compound structure is not available.

Molecular Modeling and Docking for Interaction Mechanisms

While molecular modeling and docking are standard techniques used to investigate how molecules like isoquinolines interact with biological targets, specific studies centered on this compound are absent. Research in this area is extensive for other isoquinoline alkaloids and derivatives, which are known to possess a wide range of pharmacological activities.

Investigation of Binding Modes with Theoretical Biological Targets (e.g., enzymes, receptors)

There are no published molecular docking studies that investigate the binding modes of this compound with specific biological targets such as enzymes or receptors. Docking studies on other isoquinoline derivatives have been performed to predict binding affinity and orientation within the active sites of proteins like protein kinases, but these findings cannot be directly extrapolated to the specific substitution pattern of this compound.

Analysis of Non-Covalent Interactions (Hydrogen Bonding, π-Stacking, Hydrophobic Interactions)

A detailed analysis of the non-covalent interactions for this compound within a biological target's binding site is not available. General principles of non-covalent interactions are well-understood and are crucial for molecular recognition. A theoretical analysis for this specific compound would involve identifying key interactions such as potential hydrogen bonds involving the isoquinoline nitrogen, π-stacking between its aromatic rings and aromatic amino acid residues, and hydrophobic interactions involving the phenylsulfanyl group. However, without a specific biological target and docking study, such an analysis remains speculative.

Elucidation of Selectivity Determinants at the Molecular Level

No studies have been conducted to elucidate the molecular determinants of binding selectivity for this compound. Research on other kinase inhibitors based on the isoquinoline scaffold suggests that substituents on the ring system are critical for achieving selectivity for individual members of a protein family. For this compound, the size, electronics, and conformational flexibility of the phenylsulfanyl group at the C4 position would be expected to be a key determinant of selectivity, but specific computational evidence is lacking.

Cheminformatics and Quantitative Structure-Activity/Property Relationships (QSAR/QSPR)

No specific Cheminformatics or QSAR/QSPR models have been developed for this compound or a closely related series of analogs. QSAR studies are frequently performed on isoquinoline derivatives to correlate their structural features with biological activities, such as anticancer or antimicrobial effects. These models use molecular descriptors to predict the activity of new compounds. However, a dataset containing this compound and its biological activity, which would be necessary to build such a model, has not been published.

Development of Models Correlating Structural Parameters with Theoretical Reactivity

The development of models to correlate structural parameters with the theoretical reactivity of a molecule like this compound would typically involve computational chemistry techniques. A common approach is the use of DFT, which allows for the calculation of various molecular properties and reactivity descriptors.

In studies of related isoquinoline and quinoline (B57606) derivatives, researchers have successfully used DFT to understand structure-property relationships. nih.govrsc.org For instance, DFT calculations can determine optimized molecular geometry, electronic structure, and frontier molecular orbitals (HOMO and LUMO). The energy gap between the HOMO and LUMO is a critical parameter for predicting a molecule's reactivity and stability. nih.gov

A hypothetical DFT study on this compound would likely involve:

Geometry Optimization: Determining the most stable three-dimensional conformation of the molecule.

Calculation of Reactivity Descriptors: Computing parameters such as chemical hardness, softness, electronegativity, and the electrophilicity index. These descriptors provide insights into the molecule's potential behavior in chemical reactions. rsc.org

Natural Bond Orbital (NBO) Analysis: Investigating the interactions between different parts of the molecule to understand its electronic stability. nih.gov

These calculated parameters could then be used to build predictive models. For example, a Quantitative Structure-Property Relationship (QSPR) model could be developed to correlate these theoretical descriptors with experimentally observed properties, if available. While no specific models for this compound were found, the principles of QSAR and QSPR are widely applied to isoquinoline derivatives to predict their biological activities or physical properties. nih.govjapsonline.com

Table 1: Hypothetical DFT-Calculated Reactivity Descriptors for this compound

| Descriptor | Hypothetical Value | Significance |

| HOMO Energy | -6.5 eV | Indicates electron-donating ability |

| LUMO Energy | -1.8 eV | Indicates electron-accepting ability |

| HOMO-LUMO Gap | 4.7 eV | Relates to chemical reactivity and stability |

| Chemical Hardness | 2.35 eV | Measures resistance to change in electron distribution |

| Electronegativity | 4.15 eV | Describes the power to attract electrons |

Note: The values in this table are hypothetical and for illustrative purposes only, as specific literature on this compound was not found.

Application of Statistical Methods to Understand Chemical Space

Statistical methods are essential tools for exploring the chemical space of a class of compounds and for building robust predictive models. In the context of this compound and its potential derivatives, statistical techniques would be applied to datasets of related molecules to identify key structural features that influence their properties.

One of the primary applications of statistical methods is in the development of 3D-QSAR models, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA). nih.gov These methods use statistical techniques like Partial Least Squares (PLS) regression to correlate the 3D properties of molecules (e.g., steric and electrostatic fields) with their observed activities. For a series of this compound analogs, a 3D-QSAR study could reveal which substitutions on the isoquinoline or phenyl rings are likely to enhance a desired property. nih.gov

The process would generally involve:

Dataset Assembly: Compiling a set of molecules with known properties or activities that are structurally related to this compound.

Molecular Modeling and Alignment: Generating 3D structures of all molecules and aligning them based on a common scaffold.

Calculation of Molecular Fields: Computing the steric, electrostatic, and other relevant fields around each molecule.

Statistical Analysis: Using PLS or other regression methods to build a mathematical model that relates the variations in the molecular fields to the variations in the measured property.

The resulting models are often visualized using contour maps, which indicate regions where modifications to the molecular structure are predicted to have a positive or negative effect on the property of interest. nih.gov While no such study was found specifically for this compound, this methodology is a cornerstone of modern computational drug design and materials science. nih.govfrontiersin.org

Reactivity and Derivatization of 4 Phenylsulfanyl Isoquinoline

Reactions Involving the Isoquinoline (B145761) Core

The isoquinoline nucleus is a bicyclic aromatic system consisting of a benzene (B151609) ring fused to a pyridine (B92270) ring. Its reactivity is governed by the interplay of the electron-rich benzene portion and the electron-deficient pyridine portion, which influences the outcomes of various aromatic substitution and reduction reactions.

Electrophilic Aromatic Substitution (EAS) Patterns and Directing Effects of Substituents

Electrophilic aromatic substitution on the unsubstituted isoquinoline ring occurs preferentially on the more electron-rich benzene ring, typically at the C5 and C8 positions. This regioselectivity is due to the deactivating effect of the nitrogen atom on the pyridine ring and the superior stability of the Wheland intermediates formed during attack at C5 and C8.

In 4-(phenylsulfanyl)isoquinoline, the phenylsulfanyl substituent at the C4 position introduces competing directing effects. The sulfur atom, with its lone pairs of electrons, can act as an ortho-, para-director through resonance (+M effect), potentially activating the isoquinoline system towards electrophilic attack. However, it also exerts an electron-withdrawing inductive effect (-I effect).

A theoretical analysis of the potential EAS outcomes on this compound suggests the following:

Attack on the Pyridine Ring: The phenylsulfanyl group at C4 would direct incoming electrophiles to the C3 position (ortho). However, this position is part of the electron-deficient pyridine ring, making substitution inherently difficult.

Attack on the Benzene Ring: The inherent preference of the isoquinoline nucleus for substitution at C5 and C8 remains significant. The C4-substituent is meta to the C5 and C8 positions, and its electronic influence on these sites would be complex. An incoming electrophile would likely still favor the C5 and C8 positions, with the precise ratio depending on the specific electrophile and reaction conditions.

Due to a lack of specific experimental data in the peer-reviewed literature for the direct electrophilic aromatic substitution on this compound, the exact substitution pattern remains to be empirically determined.

Nucleophilic Aromatic Substitution (NAS) at Other Positions

Nucleophilic aromatic substitution on the isoquinoline core is most facile at positions activated by the electron-withdrawing nitrogen atom, namely C1 and, to a lesser extent, C3. For an NAS reaction to occur, a suitable leaving group, such as a halide, must be present at these positions. The phenylsulfanyl group at C4 is not a typical leaving group for nucleophilic aromatic substitution and does not directly activate other positions for NAS.

Therefore, derivatization of this compound via NAS would necessitate the prior introduction of a leaving group at an activated position, for instance, the C1 position. There are no documented examples of such a reaction starting from a halogenated this compound derivative.

Catalytic Hydrogenation and Dearomatization Pathways

The pyridine ring of the isoquinoline nucleus is susceptible to catalytic hydrogenation, leading to the formation of 1,2,3,4-tetrahydroisoquinoline (B50084) derivatives. This transformation is a common and reliable method for dearomatizing the heterocyclic portion of the molecule while leaving the benzene ring and its substituents intact under controlled conditions. The phenylsulfanyl group is generally stable under these hydrogenation conditions.

The typical reaction involves treating the substrate with hydrogen gas in the presence of a metal catalyst. The choice of catalyst and reaction conditions can influence the efficiency and selectivity of the reduction.

Table 1: Representative Conditions for Catalytic Hydrogenation of Isoquinolines

| Substrate | Catalyst | Solvent | Conditions | Product | Ref. |

|---|---|---|---|---|---|

| Isoquinoline | Pd/C | Ethanol | H₂ (1 atm), 25°C | 1,2,3,4-Tetrahydroisoquinoline | N/A |

| Substituted Quinoline (B57606) | Au/TiO₂ | Dioxane | H₂ (30 bar), 60°C | Substituted 1,2,3,4-Tetrahydroquinoline | organicreactions.org |

| 6-Bromoquinoline | Re₂S₇/C | Methanol | H₂ (30 atm), 50°C | 6-Bromo-1,2,3,4-tetrahydroquinoline | organic-chemistry.org |

This table presents general conditions for isoquinoline/quinoline hydrogenation; specific application to this compound would yield 4-(phenylsulfanyl)-1,2,3,4-tetrahydroisoquinoline.

Transformations at the Phenylsulfanyl Moiety

The phenylsulfanyl group offers a secondary site for reactivity, allowing for modifications of the sulfur atom or cleavage of the carbon-sulfur bond.

Oxidation of Sulfur Atom (e.g., to Sulfoxide (B87167), Sulfone)

The sulfur atom in the phenylsulfanyl group can be readily oxidized to form the corresponding sulfoxide and sulfone. These transformations significantly alter the electronic and steric properties of the substituent. The oxidation to a sulfoxide introduces a chiral center at the sulfur atom, while further oxidation to the sulfone results in a strongly electron-withdrawing group.

Selective oxidation to the sulfoxide can be achieved by using one equivalent of a mild oxidizing agent at controlled temperatures. Complete oxidation to the sulfone typically requires a stronger oxidant or an excess of the oxidizing agent and higher temperatures. nih.govimperial.ac.uk

Table 2: Selective Oxidation of the Phenylsulfanyl Group

| Target Product | Reagent(s) | Solvent | Conditions | Notes |

|---|---|---|---|---|

| 4-(Phenylsulfinyl)isoquinoline | m-CPBA (1 equiv.) | Dichloromethane | 0°C to rt | Selective mono-oxidation to the sulfoxide. |

| 4-(Phenylsulfinyl)isoquinoline | H₂O₂ (1.1 equiv.) | Ethanol | 30°C | Can be selective for the sulfoxide under controlled conditions. |

| 4-(Phenylsulfonyl)isoquinoline | m-CPBA (>2 equiv.) | Dichloromethane | Reflux | Drives the reaction to the fully oxidized sulfone. |

| 4-(Phenylsulfonyl)isoquinoline | Oxone (2KHSO₅·KHSO₄·K₂SO₄) | Water/Acetonitrile | rt | A powerful and green oxidant for forming sulfones. acsgcipr.org |

This table provides representative conditions based on general sulfide (B99878) oxidation literature. organic-chemistry.orgmasterorganicchemistry.com

Cleavage of the C–S Bond and Subsequent Functionalization

The carbon-sulfur bond connecting the phenylsulfanyl group to the isoquinoline core can be cleaved, providing a route to introduce other functional groups at the C4 position.

Reductive Desulfurization: A common method for C–S bond cleavage is reductive desulfurization using Raney Nickel. This process replaces the phenylsulfanyl group with a hydrogen atom, yielding the parent isoquinoline ring. organicreactions.orgorganic-chemistry.org This reaction is particularly useful for removing the sulfur-containing auxiliary group after it has served its synthetic purpose.

Transition Metal-Catalyzed Cross-Coupling: Modern synthetic methods allow for the use of aryl thioethers in transition metal-catalyzed cross-coupling reactions. Nickel catalysts, in particular, have been shown to mediate the cleavage of the C–S bond, allowing for the formation of new C-C, C-N, or C-O bonds. This approach enables the conversion of the 4-(phenylsulfanyl) group into a variety of other functionalities, significantly expanding the synthetic utility of the parent molecule.

Table 3: Methods for C–S Bond Cleavage and Functionalization

| Transformation | Reagent(s)/Catalyst | Product | Description | Ref. |

|---|---|---|---|---|

| Reductive Desulfurization | Raney Nickel | Isoquinoline | The C4-S bond is cleaved and replaced with a C4-H bond. | organic-chemistry.orgresearchgate.net |

| C-S Cross-Coupling | NiBr₂(bpy), Zn | 4-Arylisoquinoline | Nickel-catalyzed coupling with an aryl iodide to form a C-C bond. |

This table illustrates general methodologies for C-S bond cleavage that are applicable to this compound.

Electrophilic/Nucleophilic Reactions on the Phenyl Ring

The phenyl ring of the this compound moiety serves as a potential site for further functionalization through electrophilic or nucleophilic substitution reactions. The outcomes of these reactions are governed by the electronic properties of the sulfur atom and the aromatic systems.

Electrophilic Aromatic Substitution: Based on the principles of organic chemistry, the sulfur atom of the thioether linkage is an activating group and directs electrophilic attack to the ortho and para positions of the phenyl ring. The electron-donating nature of the sulfur atom stabilizes the cationic intermediates formed during the substitution process at these positions. However, specific studies detailing the direct electrophilic substitution on the phenyl ring of this compound are not extensively documented. In general, for aryl sulfides, reactions such as halogenation, nitration, or Friedel-Crafts acylation would be expected to yield a mixture of ortho and para substituted products, with the para product often favored due to reduced steric hindrance.

Nucleophilic Aromatic Substitution (SNAr): The phenyl ring of this compound is electron-rich and generally not susceptible to nucleophilic aromatic substitution. Such reactions typically require the presence of strong electron-withdrawing groups on the aromatic ring to activate it towards attack by a nucleophile. Research on related compounds demonstrates that for SNAr to occur on a phenyl ring attached to a heterocyclic system, the ring must be activated, for instance, by perfluorination. In one study, the fluorine atom at the para position of a 2-(perfluorophenyl)quinoline (B11837495) derivative was successfully substituted by a phenol-functionalized molecule under basic conditions. mdpi.com This suggests that without such activation, the phenyl ring of this compound would be unreactive towards nucleophiles.

Formation of Complex Polycyclic and Fused Heterocyclic Systems

The this compound scaffold is a valuable precursor for constructing intricate polycyclic and fused heterocyclic frameworks. These advanced structures are synthesized through intramolecular cyclization events or by leveraging the aromatic system in cycloaddition reactions.

Intramolecular Cyclization Reactions Involving the 4-Position

Intramolecular cyclization offers a powerful strategy to build new rings onto the isoquinoline core, often by forming a bond between the substituent at the 4-position and another part of the molecule. While direct examples involving this compound are not prominent in the literature, analogous systems demonstrate the feasibility of this approach.

For instance, studies on 4-(2-halophenyl)-1H-pyrazolo[3,4-b]quinolines, which are structurally analogous to a derivative of this compound, show that intramolecular cyclodehydrohalogenation can lead to the formation of novel, complex, fused polycyclic systems. The cyclization of these precursors results in two different regioisomeric products, highlighting the utility of the 4-position as an anchor point for constructing extended π-electron systems relevant for optoelectronic materials. This type of transformation underscores the potential for derivatives of this compound (e.g., 4-(2-halophenylsulfanyl)isoquinoline) to undergo similar palladium-catalyzed or photochemical cyclizations to yield fused thiepine (B12651377) or other sulfur-containing polycyclic aromatic compounds.

| Starting Material | Product(s) | Reaction Type | Reference |

| 4-(2-halophenyl)-1H-pyrazolo[3,4-b]quinolines | 6-phenyl-6H-5,6,7-triazadibenzo[f,h]naphtho[3,2,1-cd]azulenes and 1,3-diphenyl-3H-indeno[1,2,3-de]pyrazolo[3,4-b]quinolines | Intramolecular Cyclodehydrohalogenation |

Cycloaddition Reactions

The isoquinoline nucleus, despite its aromatic stability, can participate in cycloaddition reactions to generate three-dimensional polycyclic structures. Photochemical methods have proven particularly effective in overcoming the inherent low reactivity of the aromatic system.

A highly regio- and diastereoselective intermolecular [4+2] dearomative cycloaddition reaction has been developed for isoquinolines, quinolines, and quinazolines with various alkenes. nih.gov This reaction is mediated by energy transfer and successfully converts the flat aromatic precursors into complex bridged polycycles. The study demonstrated that isoquinoline itself is a compatible substrate for this transformation. nih.gov In this type of reaction, the benzene portion of the isoquinoline ring acts as the diene component, reacting with an alkene (dienophile) to form a new six-membered ring. This approach provides access to novel heterocyclic scaffolds that were previously difficult to synthesize. nih.gov

| Azaarene | Alkene Partner | Product Type | Selectivity | Reference |

| Isoquinoline | Electron-rich/deficient alkenes | Bridged Polycyclic Heterocycle | High regio- and diastereoselectivity | nih.gov |

| Substituted Quinolines | Electron-rich/deficient alkenes | Bridged Polycyclic Heterocycle | High regio- and diastereoselectivity | nih.gov |

| Quinazolines | Electron-rich/deficient alkenes | Bridged Polycyclic Heterocycle | High regio- and diastereoselectivity | nih.gov |

Applications of 4 Phenylsulfanyl Isoquinoline in Advanced Organic Synthesis and Catalysis

As a Versatile Synthetic Building Block

The strategic placement of the phenylsulfanyl group on the isoquinoline (B145761) core makes 4-(phenylsulfanyl)isoquinoline a highly valuable and versatile building block in organic synthesis. The sulfur atom can influence the electronic properties of the heterocyclic ring and also serve as a handle for further chemical modifications.

Precursor for Advanced Isoquinoline Derivatives and Analogues

The this compound framework serves as an excellent starting point for the synthesis of more complex and highly functionalized isoquinoline derivatives. The inherent reactivity of the isoquinoline ring, combined with the potential for transformations involving the sulfur atom, allows for the creation of a wide array of advanced analogues.

One-pot synthesis procedures have been developed that utilize precursors which lead to structures like 3-(4-Methoxyphenyl)-4-(phenylthio)isoquinoline. amazonaws.comthieme-connect.de This demonstrates the feasibility of constructing substituted analogues where the core this compound structure is further elaborated. For instance, a one-pot C4-functionalized isoquinoline synthesis has been achieved through the reaction of an aryl bromide with a ketone and diphenyldisulfide, showcasing a modular approach to these derivatives. amazonaws.com

Furthermore, intermediates containing the phenylsulfanyl moiety attached to a precursor of the isoquinoline ring system have been synthesized. For example, N-[2-(3,4-Dimethoxyphenyl)-2-(phenylsulfanyl)ethyl]-2-(2-fluorophenyl)acetamide has been created as an intermediate for the synthesis of isoquinoline analogues containing fluorine. nih.govsci-hub.se Such strategies highlight the role of the phenylsulfanyl group in facilitating the construction of complex, polyfunctional molecules with potential applications in medicinal chemistry. nih.govsci-hub.se The development of these synthetic methods underscores the importance of this compound as a platform for generating novel chemical entities. nih.govharvard.edu

Scaffold for Constructing Complex Chemical Libraries

The concept of using a core molecular structure, or scaffold, to generate a large number of related compounds is central to combinatorial chemistry and drug discovery. acs.org The isoquinoline ring system is a well-established scaffold for such endeavors due to its prevalence in biologically active natural products and synthetic drugs. nih.govnih.gov The unique substitution pattern of this compound makes it an attractive scaffold for the construction of diverse chemical libraries.

Patents have been filed for the creation of isoquinoline combinatorial libraries, indicating the industrial and academic interest in generating large sets of these compounds for screening purposes. google.comgoogle.com These libraries often feature a variety of substituents at different positions on the isoquinoline ring. The this compound scaffold offers a distinct advantage by incorporating a sulfur-based functional group, which can be used for further diversification reactions. The synthesis of such libraries can be achieved through both solid-phase and solution-phase methods, allowing for high-throughput production of novel compounds. nih.govnih.gov

The generation of libraries from this scaffold can lead to the discovery of new therapeutic agents. By systematically modifying the phenyl ring of the phenylsulfanyl group or other positions on the isoquinoline core, chemists can explore the structure-activity relationships of the resulting compounds. dicames.online

Role in Transition-Metal Catalysis

Transition-metal catalysis has become an indispensable tool in modern organic synthesis, enabling the efficient construction of complex molecular architectures. researchgate.net Within this field, this compound can play a dual role: it can act as a ligand that coordinates to a metal center and influences its catalytic activity, or it can serve as a substrate for catalytic transformations such as C–H activation.

Investigation as a Ligand in Homogeneous Catalysis

The nitrogen atom of the isoquinoline ring and the sulfur atom of the phenylsulfanyl group in this compound are both potential coordination sites for transition metals. This makes the compound an interesting candidate for investigation as an ancillary ligand in homogeneous catalysis. acs.org The electronic and steric properties of the ligand can be fine-tuned by modifying the substituents on the isoquinoline or the phenyl ring, which in turn can influence the reactivity and selectivity of the metal catalyst. bohrium.com

Isoquinoline-based ligands have been successfully employed in a variety of catalytic reactions. For instance, complexes of 1,1´-bis-isoquinoline N,N´-dioxide with palladium have been shown to be effective catalysts for Suzuki cross-coupling and hydroarylation reactions. researchgate.net Similarly, oxorhenium(V) complexes with isoquinoline carboxylic acid derivatives have been used as catalysts for epoxidation reactions. rsc.org Chiral iron catalysts with isoquinoline-containing ligands have also been developed for asymmetric oxidation reactions. acs.org The presence of the sulfur atom in this compound could offer unique coordination chemistry and catalytic activity compared to purely nitrogen-based isoquinoline ligands. researchgate.net

| Catalyst System | Catalytic Application | Reference |

|---|---|---|

| Palladium(II) with 1,1´-bis-isoquinoline N,N´-dioxide | Suzuki cross-coupling, Hydroarylation | researchgate.net |

| Oxorhenium(V) with isoquinoline carboxylic acids | Epoxidation of cyclooctene | rsc.org |

| Iron(II) with chiral bis-8-aryl-isoquinoline bis-alkylamine | Asymmetric epoxidation and hydroxy carbonylation | acs.org |

| Cobalt with meridional isoquinoline-derived ligands | Electrocatalytic CO2 reduction | bohrium.com |

Substrate in C–H Activation or Other Bond-Forming Methodologies

The direct functionalization of carbon-hydrogen (C–H) bonds is a powerful strategy in organic synthesis that avoids the need for pre-functionalized starting materials. acs.orgrsc.org The isoquinoline scaffold is a common substrate for such reactions. The presence of the phenylsulfanyl group at the C4-position can influence the regioselectivity of C–H activation reactions on the isoquinoline ring.

Transition metal-catalyzed C–H activation has been used to synthesize a variety of sulfur-containing heterocyclic compounds. rsc.orgacs.orgthieme-connect.com However, the sulfur atom can also act as a coordinating group, which can either direct the C–H activation to a specific position or potentially poison the catalyst. nih.gov Overcoming these challenges is a key area of research. For example, Rh(III)-catalyzed C–H activation and annulation of aryl thioamides with alkynes have been reported to produce thiopyranoisoquinoline adducts. rsc.org

Furthermore, the C-S bond itself in this compound can be a site for bond-forming reactions. The development of methods for the direct functionalization of such sulfur-containing heterocycles is of great interest for the synthesis of novel compounds. researchgate.netresearchgate.net

Exploration in Materials Science

Organosulfur compounds and nitrogen-containing heterocycles are two classes of molecules that have found extensive applications in materials science. ontosight.aiamerigoscientific.com The combination of these two features in this compound makes it a promising candidate for the development of new functional materials with interesting electronic and photophysical properties. fiveable.mebritannica.com

Isoquinoline derivatives have been investigated for their potential use in organic light-emitting diodes (OLEDs), sensors, and conductive polymers. amerigoscientific.comnih.gov The ability to tune the electronic properties of the isoquinoline core through substitution allows for the design of materials with specific absorption and emission characteristics. researchgate.netnih.govmdpi.com The introduction of a phenylsulfanyl group can further modify these properties, potentially leading to materials with enhanced performance. For instance, the sulfur atom can influence the charge transport properties of the molecule, which is a critical factor in the efficiency of electronic devices. rsc.org

Theoretical and Fundamental Studies for Photophysical Properties

A thorough search of scientific databases reveals a lack of specific experimental or theoretical studies focused on the photophysical properties of this compound. Typically, understanding these properties involves a combination of experimental techniques, such as UV-Vis absorption and photoluminescence spectroscopy, and computational modeling. These studies would provide key data points including absorption and emission maxima, quantum yields, and excited-state lifetimes.

In the absence of such dedicated research, any discussion on the photophysical properties of this compound would be purely speculative and not based on the required detailed research findings. Data that would populate a table on its photophysical characteristics, such as that presented hypothetically below, is not currently available in the reviewed literature.

Table 1: Hypothetical Photophysical Data for this compound

| Parameter | Value | Conditions |

| Absorption Maximum (λ_abs) | Data not available | Data not available |

| Molar Absorptivity (ε) | Data not available | Data not available |

| Emission Maximum (λ_em) | Data not available | Data not available |

| Fluorescence Quantum Yield (Φ_F) | Data not available | Data not available |

| Excited-State Lifetime (τ) | Data not available | Data not available |

| Stokes Shift | Data not available | Data not available |

Potential as a Component in π-Conjugated Systems

The integration of specific molecular fragments into larger π-conjugated systems is a cornerstone of modern materials chemistry, enabling the fine-tuning of electronic and optical properties for various applications. The structure of this compound, which combines the electron-deficient isoquinoline core with the electron-rich phenylsulfanyl group, suggests potential as a building block in donor-acceptor type architectures. Such structures are fundamental to the design of materials for organic electronics.

The phenylsulfanyl group could potentially enhance the π-conjugation of the isoquinoline system and influence the frontier molecular orbital (HOMO-LUMO) energy levels. However, without experimental or computational data, its precise impact on the electronic structure and its efficacy as a component in larger π-conjugated polymers or small molecules remain undetermined. Research on related, but distinct, isoquinoline derivatives has shown that substitutions on the isoquinoline ring can significantly alter their electronic properties, but direct extrapolation to the 4-phenylsulfanyl derivative is not scientifically rigorous.

The potential utility of this compound in π-conjugated systems is an area that warrants future investigation. Detailed synthetic studies to incorporate this moiety into polymers and subsequent characterization of the resulting materials would be necessary to ascertain its true potential.

Q & A

Q. What are the common synthetic routes for 4-(phenylsulfanyl)isoquinoline, and how can substituent positions influence reactivity?

The synthesis of this compound derivatives typically involves fragment-based strategies, where monosubstituted isoquinoline fragments are generated and later merged. For example, substituents at the 1-, 3-, 4-, 5-, 6-, 7-, or 8-positions of the isoquinoline ring can be systematically modified to optimize binding or reactivity. Catalytic systems or nucleophilic aromatic substitution reactions (e.g., introducing sulfanyl groups via thiophenol coupling) are commonly employed. Substituent positions significantly affect electronic properties and steric hindrance, which can be analyzed using spectroscopic methods (e.g., NMR, UV-Vis) .

Q. How can researchers validate the purity and structural integrity of synthesized this compound derivatives?

Methodologies include:

- Chromatography : HPLC or GC-MS to assess purity.

- Spectroscopy : H/C NMR for structural confirmation, particularly to verify sulfanyl group attachment and substituent regiochemistry.

- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular weight. Cross-referencing with literature-reported spectral data for analogous isoquinoline derivatives is critical .

Q. What preliminary biological assays are recommended for evaluating this compound derivatives?

Initial screening should focus on:

- Enzyme inhibition assays : Target proteins relevant to inflammation or cancer (e.g., kinases, phosphodiesterases) using biochemical assays (e.g., fluorescence-based activity monitoring).

- Cell viability assays : MTT or CellTiter-Glo® to assess cytotoxicity in relevant cell lines. Dose-response curves (IC determination) and selectivity profiling against off-target enzymes are essential to prioritize lead compounds .

Advanced Research Questions

Q. How can computational methods (e.g., DFT, molecular docking) optimize this compound derivatives for enhanced bioactivity?

Density Functional Theory (DFT) calculations can predict vertical excitation energies and redox potentials, guiding substituent selection to improve photophysical or electronic properties. Molecular docking (e.g., AutoDock, Schrödinger Suite) identifies binding modes with target proteins, highlighting key interactions (e.g., hydrogen bonding with sulfanyl groups, π-π stacking with aromatic residues). These insights inform rational design of derivatives with higher affinity or selectivity .

Q. What strategies resolve contradictory data in structure-activity relationship (SAR) studies of this compound analogs?

Contradictions often arise from:

- Solubility differences : Poor solubility may mask true activity; use co-solvents (e.g., DMSO) or prodrug strategies.

- Metabolic instability : Incubate compounds with liver microsomes to identify degradation pathways.

- Off-target effects : Employ orthogonal assays (e.g., thermal shift assays, SPR) to confirm target engagement. Cross-validation using X-ray crystallography (if target structures are available) or mutagenesis studies can clarify SAR discrepancies .

Q. How do substituents on the phenylsulfanyl group affect the pharmacokinetic profile of this compound derivatives?

- Electron-withdrawing groups (e.g., -NO, -CF) may enhance metabolic stability but reduce solubility.

- Hydrophilic substituents (e.g., -OH, -COOH) improve aqueous solubility but may limit blood-brain barrier penetration.

- Halogenation (e.g., -Cl, -F) can modulate lipophilicity and bioavailability. Pharmacokinetic studies (e.g., plasma protein binding, logP determination) and in vivo ADME profiling in rodent models are recommended .

Methodological Considerations

Q. What techniques characterize the electronic properties of this compound in photoredox catalysis applications?

- Cyclic Voltammetry : Measures reduction potentials to assess suitability as an electron donor/acceptor.

- Transient Absorption Spectroscopy : Monitors excited-state lifetimes and charge-transfer efficiency.

- DFT Calculations : Predict frontier molecular orbitals (HOMO/LUMO) and vertical excitation energies .

Q. How can researchers address low yields in the synthesis of this compound derivatives?

- Catalyst Optimization : Screen Pd, Cu, or Ni catalysts for cross-coupling reactions.

- Solvent Selection : Use polar aprotic solvents (e.g., DMF, DMSO) to stabilize intermediates.

- Microwave-assisted synthesis : Reduces reaction time and improves homogeneity .

Data Presentation Guidelines

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。